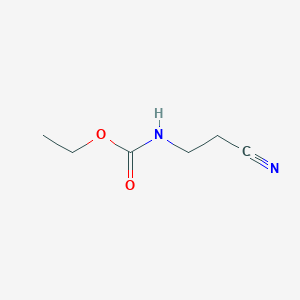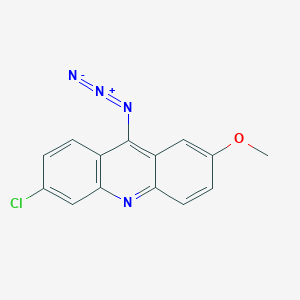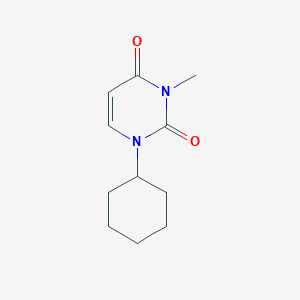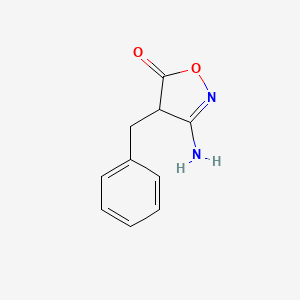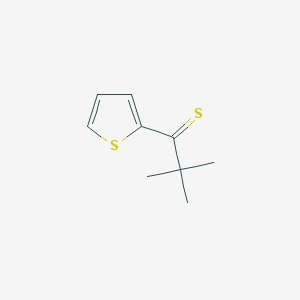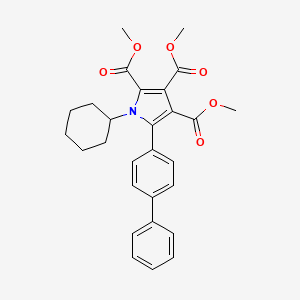![molecular formula C26H54O3Si B14711958 Docosanoic acid, 22-[(trimethylsilyl)oxy]-, methyl ester CAS No. 21987-15-5](/img/structure/B14711958.png)
Docosanoic acid, 22-[(trimethylsilyl)oxy]-, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Docosanoic acid, 22-[(trimethylsilyl)oxy]-, methyl ester is a chemical compound with the molecular formula C26H54O3Si and a molecular weight of 442.7907 g/mol . . It is a derivative of docosanoic acid, which is a long-chain fatty acid.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of docosanoic acid, 22-[(trimethylsilyl)oxy]-, methyl ester typically involves the esterification of docosanoic acid with methanol in the presence of a catalyst. The hydroxyl group at the 22nd position is then protected with a trimethylsilyl group to form the final compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve large-scale esterification and silylation reactions under controlled conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Docosanoic acid, 22-[(trimethylsilyl)oxy]-, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require acidic or basic conditions, depending on the desired product.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Docosanoic acid, 22-[(trimethylsilyl)oxy]-, methyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in gas chromatography.
Biology: Studied for its role in lipid metabolism and as a model compound for long-chain fatty acids.
Medicine: Investigated for its potential therapeutic effects and as a component in drug delivery systems.
Wirkmechanismus
The mechanism of action of docosanoic acid, 22-[(trimethylsilyl)oxy]-, methyl ester involves its interaction with various molecular targets and pathways. The trimethylsilyl group provides steric protection, allowing the compound to participate in specific reactions without undergoing unwanted side reactions. The ester group can be hydrolyzed to release docosanoic acid, which can then interact with lipid metabolism pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Docosanoic acid, methyl ester: Similar structure but lacks the trimethylsilyl group.
Methyl 2-hydroxydocosanoate, TMS derivative: Similar structure with a hydroxyl group at the 2nd position instead of the 22nd.
Uniqueness
Docosanoic acid, 22-[(trimethylsilyl)oxy]-, methyl ester is unique due to the presence of the trimethylsilyl group at the 22nd position, which provides steric protection and allows for selective reactions. This makes it a valuable reagent in organic synthesis and a useful model compound in lipid metabolism studies .
Eigenschaften
CAS-Nummer |
21987-15-5 |
|---|---|
Molekularformel |
C26H54O3Si |
Molekulargewicht |
442.8 g/mol |
IUPAC-Name |
methyl 22-trimethylsilyloxydocosanoate |
InChI |
InChI=1S/C26H54O3Si/c1-28-26(27)24-22-20-18-16-14-12-10-8-6-5-7-9-11-13-15-17-19-21-23-25-29-30(2,3)4/h5-25H2,1-4H3 |
InChI-Schlüssel |
NEKJDRGEYVXLHW-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CCCCCCCCCCCCCCCCCCCCCO[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


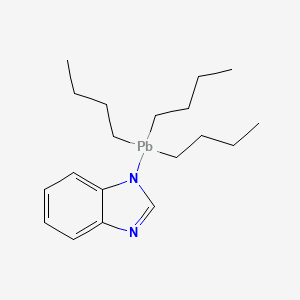
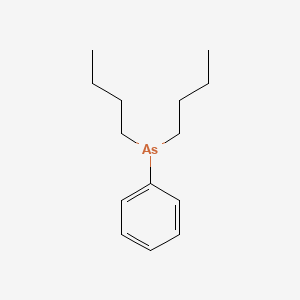
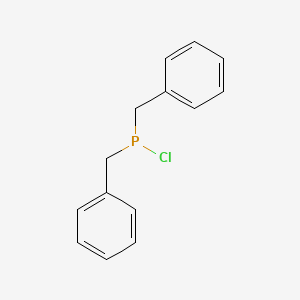
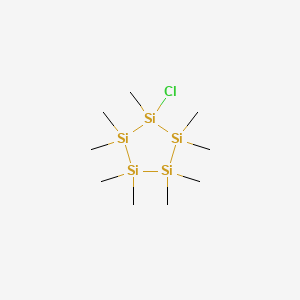
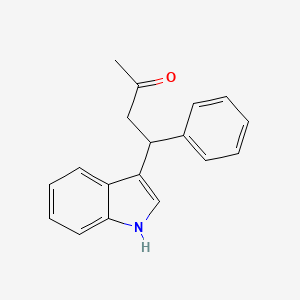
![4-[Bis(2-chloroethyl)amino]benzenethiol](/img/structure/B14711918.png)
![2-Methoxy-4-[2-(4-nitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14711922.png)

